Beta-1 Adrenoceptor Binding Affinity: Intermediate Potency Between Atenolol and Practolol in Guinea Pig Atria
In a standardized in vitro assay measuring inhibition of isoproterenol-induced positive chronotropic responses in isolated guinea pig right atria, N-hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide demonstrated a Kd of 40 nM for the beta-1 adrenergic receptor [1]. Under the same assay conditions, atenolol exhibited a Kd of 24 nM [2], while practolol showed a Kd of 105 nM [3]. The target compound's affinity is thus 1.67-fold weaker than atenolol but 2.63-fold stronger than practolol, placing it at an intermediate potency position within the cardioselective beta-blocker spectrum.
| Evidence Dimension | Beta-1 adrenergic receptor equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Kd = 40 nM |
| Comparator Or Baseline | Atenolol: Kd = 24 nM; Practolol: Kd = 105 nM |
| Quantified Difference | 1.67-fold weaker than atenolol; 2.63-fold more potent than practolol |
| Conditions | In vitro inhibition of positive chronotropic actions of isoproterenol in isolated guinea pig right atria; data curated by ChEMBL and hosted by BindingDB |
Why This Matters
This intermediate affinity profile enables the compound to serve as a calibration standard bridging the potency gap between atenolol and practolol in beta-1 receptor binding assays.
- [1] BindingDB. BDBM50404774 (CHEMBL31857): N-Hexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide. Kd = 40 nM at Beta-1 adrenergic receptor (Guinea pig). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404774 View Source
- [2] BindingDB. BDBM25753 (Atenolol, CHEMBL24). Kd = 24 nM at Beta-1 adrenergic receptor (Guinea pig). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25753 View Source
- [3] BindingDB. BDBM25749 (Practolol, CHEMBL6995). Kd = 105 nM at Beta-1 adrenergic receptor (Guinea pig). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25749 View Source
